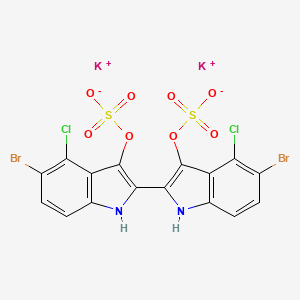
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is a complex organic compound with the molecular formula C16H6Br2Cl2N2K2O8S2 It is known for its unique structural features, which include bromine, chlorine, and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate typically involves multiple steps The initial step often includes the bromination and chlorination of the indole precursor This is followed by the formation of the bi-indole structure through oxidative coupling
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The oxidative coupling step is typically carried out using catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the disulphate group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to dehalogenated products.
Wissenschaftliche Forschungsanwendungen
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The indole moiety may also play a role in binding to biological molecules, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl monosulphate
- Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl trisulphate
Uniqueness
Dipotassium 5,5’-dibromo-4,4’-dichloro(2,2’-bi-1H-indole)-3,3’-diyl disulphate is unique due to its specific combination of bromine, chlorine, and indole moieties, which confer distinct chemical and biological properties. Its disulphate group also differentiates it from similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
93962-99-3 |
|---|---|
Molekularformel |
C16H6Br2Cl2K2N2O8S2 |
Molekulargewicht |
727.3 g/mol |
IUPAC-Name |
dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
SKNMJUVRKWZGJV-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


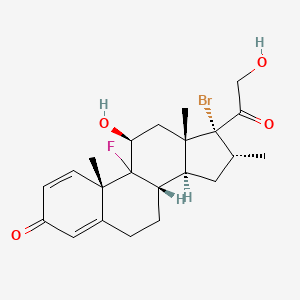
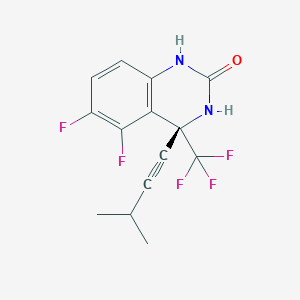
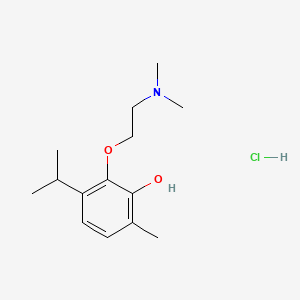
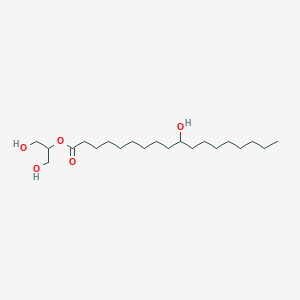

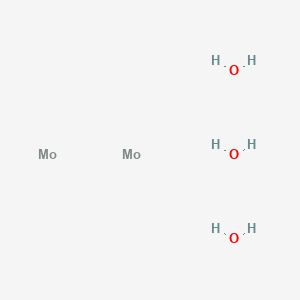
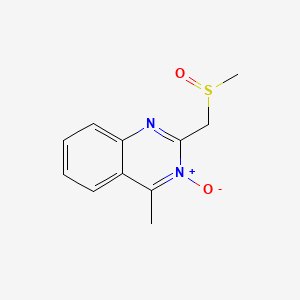



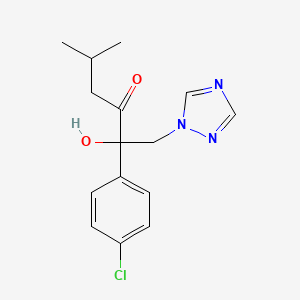
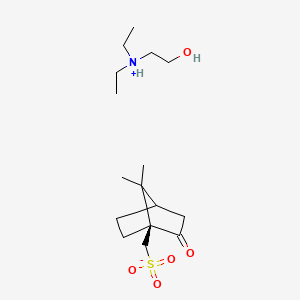
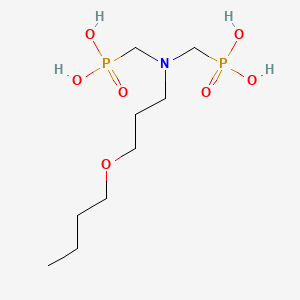
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
